3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Propanoic Acid Derivative: The protected amino group is then reacted with a pyridin-3-ylmethyl halide under basic conditions to form the desired propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated synthesis equipment and more efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution Reactions: The pyridinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: The primary amine derivative.
Substitution: Various substituted pyridinyl derivatives.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid largely depends on its use. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The pyridinyl group can interact with various biological targets, including enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)-1-(pyridin-3-yl)azetidine-3-carboxylic acid
- (4-{[(tert-butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a pyridinyl moiety
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-9-11(12(17)18)7-10-5-4-6-15-8-10/h4-6,8,11H,7,9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOMMWGHYMUADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736862 |
Source
|
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114567-17-7 |
Source
|
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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